1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone)
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Overview
Description
1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties . This compound, in particular, features a trifluoromethyl group, which is known to enhance the biological activity and metabolic stability of pharmaceutical agents .
Preparation Methods
The synthesis of 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The specific synthetic route for this compound includes the following steps:
Formation of the indole core: This is achieved by reacting 3-(trifluoromethyl)benzyl chloride with indole-2,3-dione in the presence of a base.
Hydrazone formation: The resulting indole derivative is then reacted with phenylhydrazine to form the hydrazone.
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce halogens or nitro groups .
Scientific Research Applications
1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to interact with biological targets, increasing its potency and stability . The indole core allows it to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) can be compared with other indole derivatives, such as:
1H-indole-2,3-dione: Lacks the trifluoromethyl and phenylhydrazone groups, resulting in different biological activities.
3-(trifluoromethyl)benzyl chloride: Contains the trifluoromethyl group but lacks the indole core, leading to different chemical properties.
The uniqueness of 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) lies in its combination of the trifluoromethyl group and the indole core, which together enhance its biological activity and stability .
Properties
IUPAC Name |
3-phenyldiazenyl-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O/c23-22(24,25)16-8-6-7-15(13-16)14-28-19-12-5-4-11-18(19)20(21(28)29)27-26-17-9-2-1-3-10-17/h1-13,29H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSIVQRZKNHCMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(N(C3=CC=CC=C32)CC4=CC(=CC=C4)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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